2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol is a synthetic organic compound notable for its complex structure, which includes a bromopyridine moiety linked to a triazole ring and a chiral propanol side chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. The compound is classified under heterocyclic compounds due to the presence of nitrogen-containing rings.
The synthesis of 2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol typically involves several multi-step organic reactions. The general synthetic route includes:
The reactions are typically carried out under inert atmospheres to prevent moisture interference, and progress is monitored using thin-layer chromatography. Yields for these reactions can vary based on conditions, but synthetic routes have been reported to achieve yields ranging from 63% to 83% .
The molecular formula for 2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol is .
The chemical reactivity of 2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol primarily involves interactions typical of triazole derivatives. These compounds can participate in:
The mechanism of action for 2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol largely depends on its biological target. Compounds with triazole rings are known to interact with various enzymes or receptors:
The physical properties of 2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol include:
Chemical properties include:
The scientific uses of 2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol span several fields:
The compound 2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol is systematically defined by IUPAC rules as a hybrid heterocycle. Its name reflects three key components:
The propanol side chain introduces a chiral center at C2, leading to stereoisomers:
Table 1: Isomeric Variants
Isomer Type | CAS Number | IUPAC Name | Molecular Formula |
---|---|---|---|
Racemic mixture | 2328120-05-2 | 2-[3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl]propan-1-ol | C₁₀H₁₁BrN₄O |
(R)-enantiomer | 2089624-53-1 | (2R)-2-[3-(6-Bromopyridin-2-yl)-1,2,4-triazol-4-yl]propan-1-ol | C₁₀H₁₁BrN₄O |
Key identifiers include:
CC(CO)N1C=NN=C1C1=NC(=CC=C1)Br
[1]; (R)-isomer: C[C@H](CO)N1C=NN=C1C1=NC(=CC=C1)Br
BWLQKVQZYUNSMW-UHFFFAOYSA-N
[1]; (R)-isomer: BWLQKVQZYUNSMW-SSDOTTSWSA-N
This compound belongs to the bridged bis-heterocycle class, integrating two pharmacologically significant rings:
N1C=NN=C1
[1] . The propanol group bonds to N4, forming a flexible linker. Electronic properties include:
The compound emerged from efforts to optimize kinase inhibitors and anticancer agents. Key milestones include:
Table 2: Key Patents Informing Development
Patent Number | Focus Area | Relevant Structural Motifs | Therapeutic Application |
---|---|---|---|
WO2009047514A1 | Tyrosine kinase inhibition | Bromopyridinyl-triazoles | Anticancer agents |
WO2016138114A1 | Chromatin remodeling | Triazole-linked heterobiaryls | BRG1/BRM inhibition |
WO2014100314A1 | Syk kinase inhibition | Aminopyridine-thiazoles | Anti-inflammatory drugs |
Synthetic routes to this compound remain proprietary, though patents suggest Pd-catalyzed cross-coupling or cyclization strategies as plausible methods [3] [4]. No direct therapeutic claims exist, but its structural analogs are consistently positioned as intermediates for oncology-focused molecules.
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5